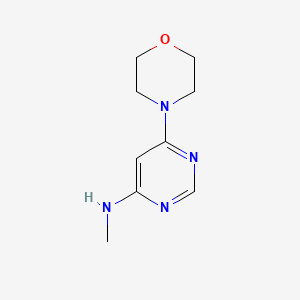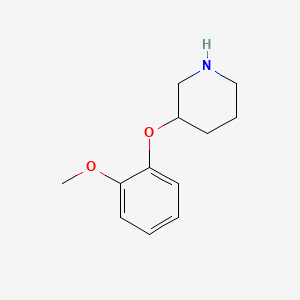![molecular formula C10H8BrF2NO2 B1372016 2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile CAS No. 1197654-97-9](/img/structure/B1372016.png)
2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile
説明
“2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile” is a chemical compound with the CAS Number: 1197654-97-9 . It has a molecular weight of 292.08 . The compound is also known as BDFMP.
Molecular Structure Analysis
The IUPAC name of the compound is [2-bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile . The InChI code is 1S/C10H8BrF2NO2/c1-15-8-4-6 (2-3-14)7 (11)5-9 (8)16-10 (12)13/h4-5,10H,2H2,1H3 .The storage temperature and shipping temperature are normal .
科学的研究の応用
Generation and Reactivity of Aryl Enol Radical Cations
Research on similar compounds like 1-bromo-1-(4-methoxyphenyl)acetone in acetonitrile has led to insights into the formation and behavior of alpha-acyl radicals and their cations in solution. This can be critical in understanding the reactivity of related compounds like 2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile in various solvents and conditions, potentially impacting fields such as organic synthesis and pharmaceuticals (Schepp, 2004).
Photolysis and Radical Fragmentation Studies
Studies on related compounds involving bromo and methoxy groups, like 1-bromo-2-methoxy-1-phenylpropan-2-yl, highlight the potential of this compound in photolysis and fragmentation studies. These insights are vital for applications in photochemistry and for understanding the mechanisms of light-induced reactions in organic compounds (Bales et al., 2001).
Complex Formation with Metals
The reaction of compounds with bromo and methoxy groups, like tris(2-methoxy-5-bromophenyl)stibine, with silver nitrate has been studied, indicating potential applications of this compound in forming complexes with metal ions. Such studies are significant for materials science and coordination chemistry (Sharutina, 2020).
Electron Transfer Chemistry Studies
The electron transfer properties of bromo and methoxy-containing compounds, like bromopsoralens and bromocoumarins, have been explored, suggesting similar potential investigations for this compound. This is relevant for understanding the photochemical properties of such compounds, which can be applied in fields like photodynamic therapy and solar energy conversion (Chen et al., 1997).
Synthesis and Physicochemical Properties
Research on structurally similar compounds, like 2-(5-methoxyphenyl-1H-1,2,4-triazole-3-ylthio) acetonitriles, highlights the potential of this compound in the synthesis of novel compounds with unique physicochemical properties. This is important for the development of new materials and pharmaceuticals (Sameluk & Kaplaushenko, 2015).
Safety and Hazards
The compound should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
2-[2-bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrF2NO2/c1-15-8-4-6(2-3-14)7(11)5-9(8)16-10(12)13/h4-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBNJCYDDLHSHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC#N)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![4-(Benzo[d][1,3]dioxol-5-yl)-6-chloropyrimidine](/img/structure/B1371945.png)






![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)